1,4,5-Trichlorophthalazine can be derived from phthalazine through chlorination processes. It belongs to the class of heterocyclic compounds and is classified as a chlorinated aromatic compound. Its chemical formula is C8H3Cl3N2, and it has a molecular weight of approximately 233.48 g/mol.
The synthesis of 1,4,5-trichlorophthalazine typically involves the chlorination of phthalazine or its derivatives. The process can be carried out using various chlorinating agents such as chlorine gas or sulfuryl chloride under controlled conditions to ensure selective chlorination at the desired positions.
The molecular structure of 1,4,5-trichlorophthalazine can be represented with its specific arrangement of atoms:
The InChI key for 1,4,5-trichlorophthalazine is CNC(=O)C1=CC=CC=C1N=2C=CC=C2C(=O)N(C)C
.
1,4,5-Trichlorophthalazine can undergo various chemical reactions typical for halogenated aromatic compounds:
The mechanism of action for 1,4,5-trichlorophthalazine involves its interaction with biological targets that may include enzymes or receptors involved in cellular signaling pathways.
1,4,5-Trichlorophthalazine has potential applications in various scientific fields:
CAS No.: 37913-77-2
CAS No.: 122547-72-2
CAS No.:
CAS No.: 26639-00-9
CAS No.: 4377-76-8
CAS No.: 1364933-82-3